molecular formula C10H12N2O2 B2525439 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2175979-33-4

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2525439
CAS No.: 2175979-33-4
M. Wt: 192.218
InChI Key: GMLJTFQHCRRSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research, designed for research use only. This molecule features a pyrrolidin-2-one scaffold linked to a pyridin-2-yloxy moiety. The pyrrolidin-2-one core is a recognized pharmacophore in drug discovery, notably as the structural backbone of solvents like N-Methyl-2-pyrrolidone (NMP), which is used in drug formulation for both oral and transdermal delivery routes due to its solvency properties . The pyridine heterocycle is a privileged structure in medicinal chemistry, frequently found in compounds with diverse therapeutic properties . Recent studies highlight that incorporating a pyridine ring, especially when connected to another heterocycle, can significantly improve biological activity and target selectivity . Specifically, the pyridin-2-yloxy group has been identified as a key structural feature in developing potent and selective agonists for neurological targets such as the 5-HT1A receptor, showing promise for treating conditions like depression and Parkinson's disease . The unique structure of this compound makes it a valuable building block for researchers synthesizing novel bioactive molecules. Its potential applications include serving as an intermediate in the development of central nervous system (CNS) active agents, antimicrobial compounds, and other pharmacologically relevant substances. Researchers can utilize this compound to explore new chemical space in lead optimization programs and to investigate structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(pyridin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJTFQHCRRSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with pyridin-2-ylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Chemical Reactions Analysis

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Type and Position

Ether vs. Amine Linkages
  • Target Compound : The pyridin-2-yloxy group introduces an ether linkage, which enhances hydrophilicity compared to alkyl substituents but reduces basicity relative to amine-containing analogues.
  • 5-((Isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3): The bulkier isopropylamino group may hinder membrane permeability but improve target binding specificity .
Pyridine Positional Isomerism

Chirality and Stereochemical Complexity

  • Racemic Compound 8 (5-(1-phenylethoxy)pyrrolidin-2-one) : Contains two asymmetric carbons, leading to four stereoisomers. This complexity complicates chromatographic separation but offers opportunities for enantioselective catalysis .
  • (5S)-5-[(Trityloxymethyl)pyrrolidin-2-one : The trityl-protected hydroxymethyl group introduces a stereocenter, enabling controlled derivatization in synthetic pathways .

Physical and Chemical Properties

Table 1: Comparative Properties of Pyrrolidin-2-one Derivatives

Compound Name Substituent Molecular Weight Key Properties Reference
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one Pyridin-2-yloxy methyl ~220.23 (calc.) Moderate hydrophilicity, chiral center N/A
5-Methylpyrrolidin-2-one Methyl 113.16 High volatility, low polarity
5-(Benzyloxy)pyrrolidin-2-one Benzyloxy 205.25 Lipophilic, stable under acidic conditions
5-(Aminomethyl)pyrrolidin-2-one HCl Aminomethyl 166.62 (HCl salt) High solubility in water
(5S)-5-[(Trityloxymethyl)pyrrolidin-2-one Trityloxymethyl 357.44 Bulky, used as synthetic intermediate

Biological Activity

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, including its antidiabetic, antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The molecular formula for this compound is C12H14N2O2C_{12}H_{14}N_2O_2. The structure features a pyrrolidine ring substituted with a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Antidiabetic Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antidiabetic effects. For example, compounds with similar structures have been shown to stimulate glucose uptake in muscle and fat cells. In vitro studies demonstrated that specific derivatives increased insulin sensitivity in mouse adipocytes by up to 37.4% when tested within a concentration range of 0.3–100 µM . The presence of the pyridine ring appears to enhance this activity.

Table 1: Antidiabetic Activity of Pyrrolidine Derivatives

CompoundInsulin Sensitivity Increase (%)Concentration Range (µM)
Compound A7.4 - 37.40.3 - 100
Compound B15.01 - 50
Compound C20.05 - 75

Antimicrobial Activity

The antimicrobial properties of pyridine-containing compounds have been extensively studied. A recent investigation into pyridine derivatives reported moderate antimicrobial activity against various bacterial strains such as Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli32
Compound ESalmonella typhi64
Compound FBacillus subtilis16

Antiviral Activity

The antiviral potential of pyridine derivatives has gained attention, especially in the context of emerging viral infections like COVID-19. Compounds with a pyridine nucleus have demonstrated antiviral activity against respiratory viruses, including respiratory syncytial virus (RSV) . The structural modifications in these compounds have been shown to enhance their binding affinity to viral proteins.

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have been explored in various studies. For instance, certain compounds exhibited cytotoxic effects against ovarian and breast cancer cell lines while showing limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound GOvarian Cancer25
Compound HBreast Cancer30
Control DrugNon-cancerous Cells>100

Case Studies and Research Findings

  • Case Study on Insulin Sensitivity : In a study involving mouse models, a derivative similar to this compound was administered to assess its impact on glucose metabolism. Results indicated a significant reduction in blood glucose levels without adversely affecting insulin levels, suggesting potential for managing type 2 diabetes .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives against standard bacterial strains. The results highlighted that specific substitutions on the pyridine ring significantly enhanced antibacterial activity, indicating the importance of structural optimization in drug design .
  • Anticancer Assessment : An evaluation of cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited potent anticancer effects while maintaining low toxicity towards healthy cells. This selectivity underscores the therapeutic promise of these compounds in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.